2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide typically involves the reaction of 4-chloroaniline with quinoline-8-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-quinolin-8-ylacetamide
- 2-(4-fluorophenyl)-N-quinolin-8-ylacetamide
- 2-(4-methylphenyl)-N-quinolin-8-ylacetamide
Uniqueness
2-(4-chlorophenyl)-N-(quinolin-8-yl)acetamide stands out due to its unique combination of the 4-chlorophenyl and quinolin-8-ylacetamide moieties. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13ClN2O |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-6-12(7-9-14)11-16(21)20-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2,(H,20,21) |
InChI Key |
LCJXHXDFCBMBOY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.